1-(2,5-Difluorobenzyl)piperazine
Overview
Description
1-(2,5-Difluorobenzyl)piperazine is an organic compound classified as a piperazine derivative. This heterocyclic compound features a six-membered ring composed of four carbon atoms and two nitrogen atoms. It is a colorless solid that exhibits solubility in water, ethanol, and other organic solvents. With a molecular weight of 212.24 g/mol and a melting point of 108-110°C, it possesses distinctive physical properties .
Mechanism of Action
Target of Action
The primary target of 1-(2,5-Difluorobenzyl)piperazine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine .
Mode of Action
This compound acts as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones .
Biochemical Pathways
The activation of the serotonin 5-HT2A receptor leads to the release of neurotransmitters and hormones, which can impact various biochemical pathways. These neurochemical changes, in turn, affect behavior, mood, and cognition .
Pharmacokinetics
Its solubility in water, ethanol, and other organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The activation of the serotonin 5-HT2A receptor by this compound leads to the release of neurotransmitters and hormones. This can result in changes in behavior, mood, and cognition .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, its stability and efficacy might be affected by temperature, pH, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
One of the notable characteristics of 1-(2,5-Difluorobenzyl)piperazine is its role as an agonist of the serotonin 5-HT2A receptor . Upon binding to this receptor, it triggers activation and subsequent release of neurotransmitters and hormones, such as serotonin, norepinephrine, and dopamine . These neurochemical changes, in turn, impact behavior, mood, and cognition .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with the serotonin 5-HT2A receptor . The activation of this receptor leads to the release of various neurotransmitters and hormones, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin 5-HT2A receptor . This binding triggers the activation of the receptor and subsequent release of neurotransmitters and hormones . This can lead to changes in gene expression and influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluorobenzyl)piperazine can be synthesized through the reaction of 2,5-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorobenzyl alcohols or ketones.
Reduction: Formation of difluorobenzylamines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,5-Difluorobenzyl)piperazine serves as a valuable tool in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigates the effects of various drugs on the human body.
Medicine: Utilized in the synthesis of peptides and other pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-(2,6-Dichlorobenzyl)piperazine
- 1-(2-Furoyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
- 1-(2-Fluorophenyl)piperazine
Uniqueness: 1-(2,5-Difluorobenzyl)piperazine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Its role as a serotonin 5-HT2A receptor agonist sets it apart from other piperazine derivatives .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXPESKKMTHJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382601 | |
Record name | 1-(2,5-Difluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-18-0 | |
Record name | 1-[(2,5-Difluorophenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179334-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Difluorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-Difluorobenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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